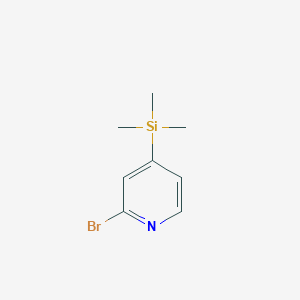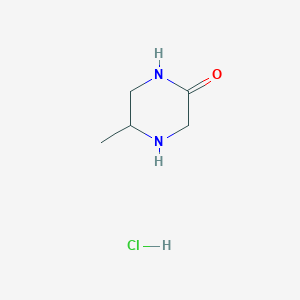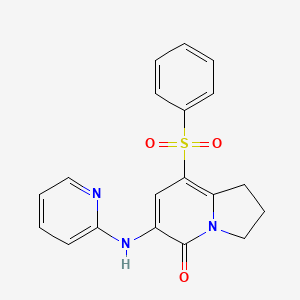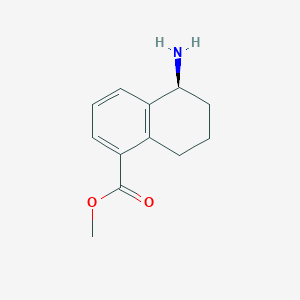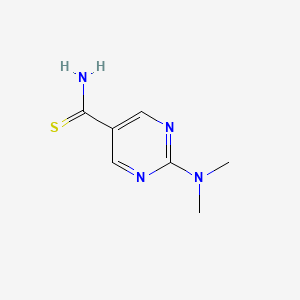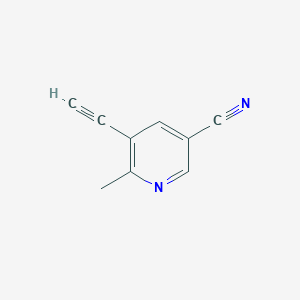
3-Methylthiazolidine-2,4-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthiazolidine-2,4-dithione is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both sulfur and nitrogen atoms in its structure enhances its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiazolidine-2,4-dithione typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylthiazolidine-2,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and nitrogen atoms in its structure, which make it highly reactive.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.
Major Products Formed: The major products formed from these reactions include various thiazolidine derivatives, which exhibit enhanced pharmacological properties .
Wissenschaftliche Forschungsanwendungen
3-Methylthiazolidine-2,4-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it valuable in biological research.
Medicine: Due to its pharmacological properties, this compound is explored for potential therapeutic applications, including anticancer and neuroprotective effects.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new drugs and chemical products
Wirkmechanismus
The mechanism of action of 3-Methylthiazolidine-2,4-dithione involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors and enzymes, modulating their activity. For example, it can activate peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Thiazolidine-2,4-dione: Shares a similar core structure but lacks the methyl group at the third position.
Thiazolidin-4-one: Another related compound with a slightly different ring structure.
Uniqueness: 3-Methylthiazolidine-2,4-dithione is unique due to the presence of the methyl group at the third position, which enhances its reactivity and pharmacological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C4H5NS3 |
|---|---|
Molekulargewicht |
163.3 g/mol |
IUPAC-Name |
3-methyl-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C4H5NS3/c1-5-3(6)2-8-4(5)7/h2H2,1H3 |
InChI-Schlüssel |
IWHUHFKFCILDKG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=S)CSC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



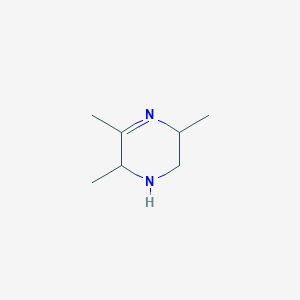
![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)
